methanone](/img/structure/B11541835.png)

[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

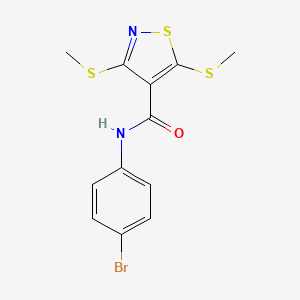

5-Hydroxy-5-(3-Methoxyphenyl)-3-(Trifluormethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanon ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrazolring, eine Trifluormethylgruppe und Hydroxyphenylgruppen umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Hydroxy-5-(3-Methoxyphenyl)-3-(Trifluormethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanon beinhaltet typischerweise mehrere Schritte. Ein übliches Verfahren beinhaltet die Kondensation von 3-Methoxybenzaldehyd mit Trifluoracethylaceton, um ein Zwischenprodukt zu bilden, das anschließend mit Hydrazinhydrat cyclisiert wird, um den Pyrazolring zu erzeugen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten sicherzustellen. Darüber hinaus werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxyphenylgruppen, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe angreifen und diese in einen Alkohol umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel eingesetzt.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise Chinone liefern, während Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu verschiedenen Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung wird das Potenzial der Verbindung als Pharmakophor untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere in den Bereichen entzündungshemmende und krebshemmende Therapien.

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihr therapeutisches Potenzial untersucht. Es ist bekannt, dass das Vorhandensein der Trifluormethylgruppe die Bioverfügbarkeit und metabolische Stabilität von Medikamentenkandidaten verbessert.

Industrie

Im Industriesektor wird die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften auf ihre potenzielle Verwendung bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen untersucht.

Wirkmechanismus

Der Wirkmechanismus von 5-Hydroxy-5-(3-Methoxyphenyl)-3-(Trifluormethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxyphenylgruppen können Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während die Trifluormethylgruppe die Lipophilie erhöhen kann, was die Membranpenetration erleichtert. Der Pyrazolring kann mit Enzym-Aktiven Zentren interagieren, möglicherweise ihre Aktivität hemmen.

Wirkmechanismus

The mechanism of action of 1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Flunixin: Ein nicht-steroidales Antiphlogistikum mit einer ähnlichen Trifluormethylgruppe.

Ethylacetoacetat: Eine Verbindung mit einer ähnlichen Keto-Enol-Tautomerie.

2-Methyl-3-(Trifluormethyl)anilin: Eine Verbindung mit einer ähnlichen Trifluormethylgruppe und aromatischer Struktur.

Einzigartigkeit

Die Einzigartigkeit von 5-Hydroxy-5-(3-Methoxyphenyl)-3-(Trifluormethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanon liegt in seiner Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl von Hydroxyphenyl- als auch von Trifluormethylgruppen erhöht sein Potenzial für vielfältige Anwendungen und macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Eigenschaften

Molekularformel |

C18H15F3N2O4 |

|---|---|

Molekulargewicht |

380.3 g/mol |

IUPAC-Name |

[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone |

InChI |

InChI=1S/C18H15F3N2O4/c1-27-12-6-4-5-11(9-12)17(26)10-15(18(19,20)21)22-23(17)16(25)13-7-2-3-8-14(13)24/h2-9,24,26H,10H2,1H3 |

InChI-Schlüssel |

ZURGAGJCMCTDTK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C2(CC(=NN2C(=O)C3=CC=CC=C3O)C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11541752.png)

![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11541756.png)

![2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11541768.png)

![3-cyclohexyl-1-(3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11541774.png)

![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541778.png)

![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541788.png)

![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11541794.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541801.png)

![2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B11541807.png)

![N-(4-bromophenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11541813.png)

![N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11541819.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11541832.png)